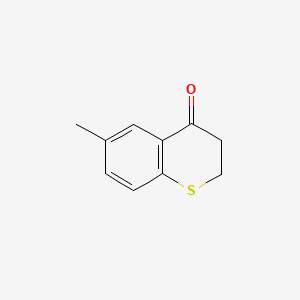

6-Methylthiochroman-4-one

Description

Properties

IUPAC Name |

6-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWVVMGBFKFYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219700 | |

| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-34-1 | |

| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6948-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6948-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Methylthiochroman-4-one and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiochroman-4-one scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These sulfur-containing heterocycles have demonstrated a remarkable spectrum of pharmacological activities, including potent antibacterial, antifungal, antileishmanial, and anticancer properties.[2][3][4][5] This guide provides an in-depth exploration of the synthesis of a key analogue, 6-Methylthiochroman-4-one, and details strategic pathways for its derivatization. We will delve into the mechanistic underpinnings of the core synthetic routes, provide field-proven experimental protocols, and discuss the chemical logic behind the creation of diverse derivative libraries for drug discovery programs.

The Strategic Importance of the Thiochroman-4-one Core

The thiochroman-4-one framework is a bioisostere of the related chromone structure, where the endocyclic oxygen is replaced by sulfur. This substitution significantly alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to enhanced or novel biological activities.[1] The versatility of the thiochroman-4-one core allows for functionalization at multiple positions, making it an ideal template for generating extensive chemical libraries. Derivatives incorporating moieties such as carboxamides, oximes, and sulfones have shown significant promise in overcoming drug resistance and targeting novel biological pathways.[3][6][7] For instance, recent studies have highlighted thiochroman-4-one derivatives as potent selective estrogen receptor degraders (SERDs) for treating endocrine-resistant breast cancer and as inhibitors of N-myristoyltransferase (NMT) for antifungal applications.[5][8]

Core Synthesis: Constructing the 6-Methylthiochroman-4-one Scaffold

The most robust and widely adopted method for synthesizing thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid precursor.[1] This two-step process is efficient, scalable, and allows for variation in the aromatic substitution pattern.

Mechanistic Rationale

The synthesis hinges on two fundamental organic reactions: a Thiol-Michael addition followed by an acid-catalyzed electrophilic aromatic substitution.

-

Thiol-Michael Addition: The synthesis begins with the conjugate addition of a nucleophilic thiophenol to an α,β-unsaturated carboxylic acid. The sulfur atom of 4-methylthiophenol (p-thiocresol) attacks the electron-deficient β-carbon of acrylic acid, forming the key intermediate, 3-(p-tolylthio)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation: The propanoic acid intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. The electron-rich aromatic ring, activated by both the methyl and the thioether groups, then acts as an intramolecular nucleophile, attacking the acylium ion to close the six-membered ring and form the target ketone after deprotonation.[9]

The workflow for this core synthesis is depicted below.

Caption: General Synthetic Workflow for 6-Methylthiochroman-4-one.

Detailed Experimental Protocol: Synthesis of 6-Methylthiochroman-4-one

Part A: Synthesis of 3-(p-tolylthio)propanoic acid

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methylthiophenol (1.0 eq) and acrylic acid (1.2 eq).

-

Reaction: Heat the mixture at 100 °C overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting thiophenol.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with a brine solution and extracted with ethyl acetate (3 x volumes). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 3-(p-tolylthio)propanoic acid as a solid.

Part B: Intramolecular Friedel-Crafts Cyclization

-

Reagents & Setup: In a round-bottom flask, place the 3-(p-tolylthio)propanoic acid (1.0 eq) obtained from Part A. Add polyphosphoric acid (PPA) (approx. 10x weight of the starting material) or Eaton's Reagent.

-

Reaction: Heat the stirred mixture to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC. The causality for heating is to provide the activation energy for the formation of the acylium ion and subsequent cyclization.[9]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the product. The resulting solid is collected by vacuum filtration and washed thoroughly with water and a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Purification: The crude solid is dried and can be further purified by recrystallization from ethanol or by column chromatography to afford 6-Methylthiochroman-4-one as a solid with a melting point of 41-45 °C.

Strategic Derivatization for Bioactivity Screening

The 6-Methylthiochroman-4-one core offers several reactive sites for diversification, primarily at the C2-methylene, the C4-carbonyl, and the sulfur atom.

Caption: Key Derivatization Pathways from the Core Scaffold.

Derivatization at the C4-Carbonyl Position

The carbonyl group is a prime target for modification. Reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate yields the corresponding oxime ethers.[7] Similarly, condensation with various hydrazines produces hydrazone derivatives. These modifications are critical as they introduce new hydrogen bond donors and acceptors, significantly altering the molecule's interaction with biological targets.

Derivatization at the C2-Position via Aldol Condensation

The methylene group adjacent to the carbonyl (C2-position) is acidic and can be deprotonated with a base to form an enolate. This enolate can then react with various aromatic or aliphatic aldehydes in a Claisen-Schmidt or Aldol condensation to introduce a wide range of substituents. This strategy has been successfully used to synthesize thioflavanone analogues.[10]

Oxidation of the Sulfur Atom

The thioether can be selectively oxidized to either a sulfoxide or a sulfone using controlled amounts of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[11] Oxidation to the sulfone, in particular, has been shown to be crucial for the antileishmanial activity of some thiochromanone derivatives, as the sulfone group acts as a potent Michael acceptor.[1]

Comparative Data on Synthesis of Thiochroman-4-one Analogues

The versatility of the intramolecular cyclization approach allows for the synthesis of a wide range of substituted thiochroman-4-ones. The table below summarizes results for different substituents on the starting thiophenol precursor.

| Starting Material | Cyclization Reagent | Product | Yield (%) | Reference |

| 3-(p-tolylthio)propanoic acid | PPA/TFAA | 6-Methylthiochromen-4-one | 72% | [12][13] |

| 3-(p-chlorophenylthio)propanoic acid | PPA/TFAA | 6-Chlorothiochromen-4-one | 60% | [12][13] |

| 3-(p-bromophenylthio)propanoic acid | PPA/TFAA | 6-Bromothiochromen-4-one | 58% | [12][13] |

| 3-(o-tolylthio)propanoic acid | PPA/TFAA | 8-Methylthiochromen-4-one | 68% | [14] |

Note: The cited syntheses produce the thiochromenone (the unsaturated analogue). The thiochromanone is the direct saturated product of the cyclization described in the protocol.

Conclusion

The synthesis of 6-Methylthiochroman-4-one via intramolecular Friedel-Crafts acylation is a reliable and high-yielding strategy that serves as an excellent entry point into a rich chemical space. The subsequent derivatization at key positions on the thiochroman-4-one scaffold provides a powerful platform for generating diverse molecular libraries. The proven biological significance of this scaffold, combined with the synthetic accessibility detailed in this guide, underscores its continued importance for researchers, scientists, and drug development professionals aiming to discover next-generation therapeutics.

References

-

One-Pot Synthesis of Thiochromone and It's Derivatives[v2] | Preprints.org. Available at: [Link]

-

Synthesis of thiochromanones and thioflavanones - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate. Available at: [Link]

-

Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - MDPI. Available at: [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI. Available at: [Link]

-

Synthesis of thiochromones and thioflavones - Organic Chemistry Portal. Available at: [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC - NIH. Available at: [Link]

-

Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties - Taylor & Francis Online. Available at: [Link]

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed. Available at: [Link]

-

“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. Available at: [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]

-

Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed. Available at: [Link]

-

Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. Available at: [Link]

-

Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC - NIH. Available at: [Link]

-

One-Pot Synthesis of Thiochromone and It's Derivatives - Preprints.org. Available at: [Link]

-

Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC - NIH. Available at: [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central. Available at: [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. Available at: [Link]

-

Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans - PubMed. Available at: [Link]

-

Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 4. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]

- 11. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]

- 13. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

Physicochemical properties of 6-Methylthiochroman-4-one

An In-Depth Technical Guide to 6-Methylthiochroman-4-one

This guide provides a comprehensive technical overview of 6-Methylthiochroman-4-one, a heterocyclic ketone with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, spectroscopic characteristics, synthetic methodologies, and potential applications, grounding all claims in authoritative references.

6-Methylthiochroman-4-one, also known as 6-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one, is a bicyclic aromatic compound featuring a thiochromanone core with a methyl substituent on the benzene ring. This structure serves as a valuable scaffold in medicinal chemistry.[1][2] The methyl group, in particular, can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and modifying its metabolic profile—a concept often referred to as the "magic methyl" effect in drug discovery.[3]

Key Properties Summary

The fundamental identifiers and physicochemical properties of 6-Methylthiochroman-4-one are summarized below. These parameters are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀OS | [4] |

| Molecular Weight | 178.25 g/mol | [4] |

| CAS Number | 6948-34-1 | [4] |

| Appearance | Solid | |

| Melting Point | 41-45 °C (literature) | [5] |

| Boiling Point | Data not available; predicted to be high. | [6][7] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| InChI Key | BYWVVMGBFKFYMY-UHFFFAOYSA-N |

Solubility, pKa, and Lipophilicity

-

pKa : The molecule possesses two primary sites for protonation/deprotonation: the carbonyl oxygen and the alpha-protons adjacent to the carbonyl. The carbonyl oxygen is weakly basic. The protons on the carbon alpha to the carbonyl group (C5) are weakly acidic, with a pKa likely in the range of 19-21 in DMSO, typical for ketones.[8][9] This acidity allows for the formation of an enolate under appropriate basic conditions, a key feature for its synthetic utility.

-

LogP (Octanol-Water Partition Coefficient) : An estimated LogP value is crucial for predicting pharmacokinetic properties (ADME). Given its structure, the LogP is likely to be in the range of 2.0-3.0, indicating moderate lipophilicity and potential for good membrane permeability. Experimental determination is recommended for drug development applications.

Spectroscopic Characterization Profile

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 6-Methylthiochroman-4-one. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (3H) : The three protons on the substituted benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, they will likely present as a singlet (or a narrow doublet) for the proton at C5 and two doublets for the protons at C7 and C8, showing ortho-coupling.

-

Methylene Protons (4H) : The two methylene groups in the heterocyclic ring will appear as two distinct triplets in the aliphatic region. The protons at C2 (~3.2-3.4 ppm) adjacent to the sulfur atom will be deshielded, and the protons at C3 (~2.9-3.1 ppm) adjacent to the carbonyl group will also be deshielded. They will show coupling to each other.

-

Methyl Protons (3H) : The methyl group at C6 will appear as a sharp singlet further upfield (~2.3-2.5 ppm).

-

-

¹³C NMR : The carbon NMR spectrum provides a map of the carbon skeleton.

-

Carbonyl Carbon (C4) : The ketone carbonyl carbon will be the most downfield signal, typically appearing around ~195-198 ppm.

-

Aromatic Carbons (6C) : Six signals are expected in the aromatic region (~125-145 ppm). The quaternary carbons (C5a, C8a, and C6) will have different intensities compared to the protonated carbons (C5, C7, C8).

-

Methylene Carbons (2C) : The C2 and C3 carbons will appear in the aliphatic region, typically between ~25-45 ppm.

-

Methyl Carbon (1C) : The methyl carbon signal will be the most upfield, appearing around ~20-22 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.[10][11]

-

C=O Stretch : A strong, sharp absorption band characteristic of a conjugated ketone will be prominent between 1670-1690 cm⁻¹ .

-

Aromatic C-H Stretch : Signals will appear just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ region.

-

Aliphatic C-H Stretch : Signals will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C Stretch : Medium to weak bands will be present in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

C-S Stretch : A weak absorption may be observed in the 600-800 cm⁻¹ region, though it is often difficult to assign definitively.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[12]

-

Molecular Ion (M⁺•) : The molecular ion peak is expected at an m/z ratio corresponding to the molecular weight, m/z = 178 .

-

Key Fragmentation Pathways :

-

Alpha-Cleavage : Loss of a CO group is a common fragmentation for cyclic ketones, leading to a fragment at m/z = 150 .

-

Retro-Diels-Alder (RDA) type fragmentation : Cleavage of the heterocyclic ring can occur, potentially leading to the loss of ethylene (C₂H₄) from the C2-C3 bond.

-

Benzylic Cleavage : Cleavage of the C4-C4a bond can occur.

-

The fragmentation pattern provides a structural fingerprint for confirmation.

-

Synthesis and Reactivity

6-Methylthiochroman-4-one is typically synthesized via an intramolecular Friedel-Crafts acylation, a robust and well-established method for forming cyclic ketones.

General Synthetic Workflow

The most common synthetic route starts from p-thiocresol (4-methylbenzenethiol) and 3-chloropropanoic acid. The resulting 3-(p-tolylthio)propanoic acid is then cyclized in the presence of a strong acid or dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.[13][14]

Caption: Synthetic workflow for 6-Methylthiochroman-4-one.

Chemical Reactivity

The reactivity of 6-Methylthiochroman-4-one is dictated by its functional groups: the ketone, the thioether, and the aromatic ring.

-

Carbonyl Group : The ketone can undergo reduction to the corresponding alcohol (6-methylthiochroman-4-ol), reductive amination, and various condensation reactions (e.g., with hydrazines to form pyrazoles).[1]

-

Alpha-Protons : The protons at the C3 position can be removed by a strong base to form an enolate, which can then react with various electrophiles.

-

Sulfur Atom : The thioether linkage is susceptible to oxidation, readily forming the corresponding sulfoxide and sulfone with oxidizing agents like m-CPBA or H₂O₂.[15] These oxidized derivatives can exhibit different biological properties.

-

Aromatic Ring : The electron-rich benzene ring can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid side reactions.

Relevance and Applications in Drug Discovery

The thiochromanone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[16] Derivatives have shown a wide range of biological activities, including:

-

Anticancer Activity : Various thiochromanone derivatives have been synthesized and evaluated as potential anticancer agents.[2][17]

-

Antifungal and Antimicrobial Properties : The scaffold has been explored for developing new antifungal agents, for instance, against the phytopathogen Botrytis cinerea.[1][2]

The 6-methyl substitution on this scaffold can be strategically employed to improve metabolic stability by blocking a potential site of aromatic hydroxylation, a common metabolic pathway.[18] Furthermore, understanding the metabolism of this compound, including potential S-oxidation or ketone reduction, is crucial for lead optimization in a drug discovery pipeline.[19][20]

Experimental Protocols

The following section provides generalized, best-practice protocols for the characterization and synthesis of 6-Methylthiochroman-4-one.

Protocol: Synthesis of 6-Methylthiochroman-4-one

This protocol describes the intramolecular Friedel-Crafts acylation of 3-(p-tolylthio)propanoic acid.

Step 1: Synthesis of 3-(p-tolylthio)propanoic acid

-

To a stirred solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL), add p-thiocresol (12.4 g, 100 mmol).

-

Stir the mixture at room temperature until the thiocresol has completely dissolved.

-

Add a solution of 3-chloropropanoic acid (10.85 g, 100 mmol) in water (20 mL) dropwise.

-

Heat the reaction mixture to 80-90 °C and stir for 4 hours.

-

Cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~2.

-

Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to yield 3-(p-tolylthio)propanoic acid.

Step 2: Cyclization to 6-Methylthiochroman-4-one

-

Add the dried 3-(p-tolylthio)propanoic acid (9.8 g, 50 mmol) to polyphosphoric acid (100 g).

-

Heat the mixture to 90 °C with vigorous mechanical stirring for 2-3 hours. Monitor the reaction progress by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice (500 g) with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 6-Methylthiochroman-4-one.

Caption: Logical flow of the synthesis protocol.

Protocol: Melting Point Determination

-

Ensure the 6-Methylthiochroman-4-one sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 10 °C below the expected melting point (41-45 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol: General Spectroscopic Analysis

-

NMR : Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H, ¹³C, and other relevant spectra on a 400 MHz or higher spectrometer.

-

IR : Obtain the IR spectrum using either the KBr pellet method for solids or by Attenuated Total Reflectance (ATR) on a solid sample.

-

MS : For a volatile solid, use a GC-MS system. Dissolve a small amount of the sample in a volatile solvent like ethyl acetate and inject it into the GC. For direct infusion, use a suitable ionization method like EI or ESI.

References

-

MDPI, One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. [Link][13]

-

ResearchGate, Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. [Link][1]

-

Demirayak, S., et al. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. [Link][17]

-

SpectraBase, 6-METHYL-THIOCHROMAN-4-ON-1-OXID 13C NMR Spectrum. [Link][15]

-

SpectraBase, (R)-6-Methylthiochroman-4-ol Mass Spectrum (GC). [Link][21]

-

Chem-Supply, 6-Methylthiochroman-4-one Safety Data Sheet. [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. [Link][14]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link][2]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

-

EPFL, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Chemguide, mass spectra - the molecular ion (M+) peak. [Link][12]

-

ResearchGate, Structures of Thiochromanone, Thioflavone, Thiochromone, and Thioflavanones. [Link][16]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. [Link][3]

-

Pharmacometabolomics uncovers key metabolic changes in the first-in-human study of β-lapachone derivative. Metabolomics. [Link]

-

Drug Metabolism in Preclinical Drug Development. Current Drug Metabolism. [Link][19]

-

NC State University Libraries, Infrared Spectra of Some Common Functional Groups. [Link][10]

-

Master Organic Chemistry, The pKa Table Is Your Friend. [Link][8]

-

Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. Drug Metabolism and Disposition. [Link][18]

-

University of Wisconsin-Madison, Bordwell pKa Table. [Link][9]

-

University of Colorado Boulder, Table of Characteristic IR Absorptions. [Link][11]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports. [Link]

-

University of California, Davis, Table of Acids with Ka and pKa Values. [Link]

-

pKa Data Compiled by R. Williams. [Link]

-

SpectraBase, 6-Methylthiochroman-4-ol 1-oxide Mass Spectrum (GC). [Link]

-

Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link][20]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

NIST, Cyclohexene, 4-methyl-1-(1-methylethyl)- Infrared Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 6-甲基硫代苯并二氢吡喃-4-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]

- 7. 7-Methylthiochroman-4-one CAS#: 13735-18-7 [m.chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Crystal Structure of 6-Methylthiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiochroman-4-ones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comprehensive technical overview of 6-Methylthiochroman-4-one, a key derivative in this class. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document will delve into its synthesis, spectroscopic characterization, and a detailed analysis of its expected crystal structure. This analysis is informed by the crystallographic data of closely related thiochromanone analogs and foundational principles of structural chemistry. The ensuing discussion aims to equip researchers and drug development professionals with the critical structural insights necessary to advance their work with this important scaffold.

Synthesis and Spectroscopic Confirmation of 6-Methylthiochroman-4-one

The identity and purity of a compound are prerequisites for any meaningful structural or biological investigation. The synthesis of 6-Methylthiochroman-4-one is well-established, and its chemical structure is routinely confirmed using a suite of spectroscopic techniques.

Synthesis Protocol

A common and effective method for the synthesis of 6-Methylthiochroman-4-one involves the intramolecular Friedel-Crafts cyclization of 3-(p-tolylthio)propanoic acid. This reaction is typically acid-catalyzed, often using polyphosphoric acid (PPA) or a similar strong acid.

Experimental Protocol: Synthesis of 6-Methylthiochroman-4-one

-

Preparation of 3-(p-tolylthio)propanoic acid:

-

To a solution of p-thiocresol (1 equivalent) in a suitable solvent such as toluene, add a base like sodium hydroxide to form the thiolate.

-

Slowly add 3-chloropropanoic acid (1 equivalent) to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 3-(p-tolylthio)propanoic acid.

-

Filter, wash the solid with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Add the dried 3-(p-tolylthio)propanoic acid to an excess of polyphosphoric acid.

-

Heat the mixture, typically to around 80-100 °C, with stirring for 1-2 hours. The reaction progress should be monitored by TLC.

-

Pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The crude 6-Methylthiochroman-4-one will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water and a dilute sodium bicarbonate solution to remove any unreacted acid.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.

-

Physicochemical and Spectroscopic Data

The successful synthesis of 6-Methylthiochroman-4-one is confirmed by its physical properties and spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀OS | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 41-45 °C | |

| CAS Number | 6948-34-1 | [1] |

The Principles and Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and biological properties of a molecule.

Fundamental Principles

The technique relies on the diffraction of X-rays by the electrons in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons of the atoms in the crystal. The regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating, causing the scattered X-rays to interfere constructively and destructively in specific directions. The resulting diffraction pattern of spots is recorded on a detector. The positions and intensities of these spots are unique to the crystal structure and contain the information needed to determine the arrangement of atoms.

Experimental and Computational Workflow

The process of determining a crystal structure can be broken down into several key steps, from sample preparation to the final validation of the structural model.

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Common methods include slow evaporation of a solvent from a saturated solution, vapor diffusion, and cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, a series of diffraction images are collected.[2]

-

Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. These are then used to calculate the unit cell parameters and the space group of the crystal.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[2]

-

Structure Validation: The final structure is validated to ensure it is chemically and crystallographically reasonable. The final model provides precise information on bond lengths, angles, and intermolecular interactions.[2]

Insights from the Crystal Structures of Related Thiochromanones

While the crystal structure of 6-Methylthiochroman-4-one itself is not available, examining the structures of its analogs can provide a robust framework for predicting its molecular geometry and packing in the solid state. For example, the crystal structure of 6-chloro-2-methyl-1-thiochroman-4-one 1-oxide has been reported, offering valuable comparative data.[3]

| Parameter | 6-chloro-2-methyl-1-thiochroman-4-one 1-oxide[3] |

| Chemical Formula | C₁₀H₉ClO₂S |

| Molecular Weight | 228.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.354(2) Å, b = 8.859(2) Å, c = 11.041(2) Å, β = 107.59(3)° |

| Unit Cell Volume | 965.7(3) ų |

The thiochroman ring in these structures typically adopts a conformation that minimizes steric strain, often a half-chair or sofa conformation.[4] The planarity of the benzene ring fused to the heterocyclic ring is a consistent feature.

Predicted Molecular Structure and Crystal Packing of 6-Methylthiochroman-4-one

Based on the analysis of related structures and fundamental principles of stereochemistry, we can predict the key structural features of 6-Methylthiochroman-4-one.

Figure 2: Predicted molecular structure of 6-Methylthiochroman-4-one.

Intramolecular Geometry

-

Benzene Ring: The benzene ring is expected to be planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39 Å).

-

Thiochroman Ring: The six-membered heterocyclic ring is predicted to be non-planar, likely adopting a half-chair or sofa conformation to alleviate torsional strain.

-

Carbonyl Group: The C=O bond of the ketone will be approximately 1.22 Å. The presence of this polar group will significantly influence the intermolecular interactions.

-

Methyl Group: The methyl group at the 6-position will be attached to the benzene ring with a typical C-C single bond length of around 1.51 Å.

Potential Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 6-Methylthiochroman-4-one are likely to pack in a manner that maximizes stabilizing intermolecular forces. Given the functional groups present, the following interactions are anticipated:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and can form weak hydrogen bonds with acidic C-H protons from neighboring molecules, such as those on the aromatic ring or the methylene groups adjacent to the sulfur atom.

-

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

-

van der Waals Forces: These non-specific interactions will contribute to the overall stability of the crystal lattice.

Implications for Drug Discovery and Development

A detailed understanding of the three-dimensional structure of 6-Methylthiochroman-4-one is a cornerstone for its application in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: By knowing the precise conformation and steric properties of the molecule, researchers can better understand how modifications to the scaffold affect its biological activity.

-

Rational Drug Design: The crystal structure provides a template for computational modeling and the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, knowing the spatial arrangement of the methyl group and the carbonyl oxygen can guide the design of analogs that fit more effectively into a biological target's binding site.

-

Pharmacophore Modeling: The three-dimensional arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) can be used to develop a pharmacophore model, which can then be used to screen virtual libraries for other compounds with similar biological activity.

The thiochromanone scaffold has been explored for a variety of biological activities, including antibacterial, antifungal, and anti-leishmanial properties.[5][6][7][8] A clear understanding of the crystal structure of key derivatives like 6-Methylthiochroman-4-one is essential for optimizing these activities and developing clinically viable drug candidates.

Conclusion

While a dedicated crystal structure of 6-Methylthiochroman-4-one has yet to be reported in the public domain, a wealth of information from related compounds and established chemical principles allows for a robust and scientifically grounded prediction of its key structural features. This guide has detailed its synthesis and characterization, outlined the principles of X-ray crystallography, and presented a predicted model of its molecular geometry and potential crystal packing. These insights are critical for the scientific community, particularly those in drug development, as they provide a foundational understanding for future SAR studies and the rational design of novel therapeutics based on the thiochromanone scaffold. Further research to obtain a definitive single-crystal X-ray structure of 6-Methylthiochroman-4-one is highly encouraged to validate these predictions and provide a more refined template for future drug discovery efforts.

References

-

MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. Retrieved from [Link]

-

RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved from [Link]

-

ResearchGate. (2014). Crystal structure of [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide, C9H6SO2(CH3)Cl. Retrieved from [Link]

-

PubMed. (2013). 6-Chloro-3-[(di-methyl-amino)-methyl-idene]thio-chroman-4-one. Retrieved from [Link]

-

My Skin Recipes. (n.d.). 6-Methylthiochroman-4-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-METHYL-THIOCHROMAN-4-ON-1-OXID. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylthiochroman-4-ol 1-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-2-phenyl-chromen-4-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Retrieved from [Link]

-

MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-3-[(di-methyl-amino)-methyl-idene]thio-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Introduction: The Thiochroman-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of the Thiochroman-4-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many modern pharmaceuticals. Among these, the thiochroman-4-one scaffold, a sulfur-containing analogue of the naturally abundant chromone, has emerged as a "privileged scaffold".[1][2][3][4] This designation stems from its versatile chemical nature and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. While structurally similar to chromones (1,4-benzopyrones), the substitution of the oxygen atom with sulfur in the heterocyclic ring introduces unique physicochemical properties, including altered electronic distribution and lipophilicity, which can significantly influence biological activity and bioavailability.[2]

This guide provides a comprehensive exploration of the thiochroman-4-one core, moving from its fundamental synthesis to its multifaceted roles as an anticancer, antimicrobial, antiparasitic, and neuroprotective agent. We will delve into the structure-activity relationships (SAR) that govern its efficacy, present detailed experimental protocols for its evaluation, and illuminate the underlying mechanisms of action, offering a robust resource for professionals engaged in drug discovery and development.

Core Synthesis: Constructing the Thiochroman-4-one Backbone

The biological exploration of any scaffold begins with its chemical synthesis. The construction of the thiochroman-4-one ring system is primarily achieved through a few reliable synthetic strategies. The most common approach involves the reaction of a substituted thiophenol with an α,β-unsaturated carboxylic acid (like acrylic or crotonic acid) or a β-halopropionic acid.[1] This initial reaction forms a 3-(phenylthio)propanoic acid intermediate, which then undergoes an intramolecular Friedel-Crafts acylation, typically in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid, to yield the cyclized thiochroman-4-one product.[1]

While effective, this two-step process can sometimes result in moderate yields. To address this, one-pot synthesis methodologies have been developed, offering increased efficiency, reduced waste, and savings in time and cost.[3] These streamlined approaches perform both the initial addition and the subsequent cyclization in a single reaction vessel, eliminating the need for intermediate purification.[3]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of the thiochroman-4-one scaffold.

Caption: General two-step synthesis of the thiochroman-4-one core.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylthiochroman-4-one

This protocol provides a representative example of thiochroman-4-one synthesis.

Materials:

-

Crotonic acid

-

4-Fluorothiophenol

-

Iodine (I₂)

-

Appropriate solvents (e.g., for workup and purification)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

Procedure:

-

To a mixture of crotonic acid (172 mg, 2 mmol) and 4-fluorothiophenol (385 mg, 3.0 mmol), add I₂ (20% mol, 52 mg, 0.2 mmol).[1]

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress using TLC until the starting materials are consumed.

-

Upon completion, perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the organic layer with a suitable solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.[1]

Anticancer Activity: A Promising Scaffold for Oncology

The thiochroman-4-one scaffold has demonstrated significant potential as a source of novel anticancer agents.[4][5][6] Derivatives of this core have been shown to inhibit the growth of a wide range of human tumor cell lines, including those from leukemia, lung, colon, melanoma, and breast cancers.[2][5]

The primary mechanisms underlying this activity involve the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[3][4][7] Structure-activity relationship studies have revealed that the anticancer efficacy is highly dependent on the nature and position of substituents on the thiochroman-4-one framework. For instance, the introduction of a 1,3-benzylidene moiety has been shown to confer high anti-proliferative activity.[2] In one study, 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one compounds exhibited potent inhibitory profiles against human lung cancer cells (A-549), with some derivatives surpassing the efficacy of the standard anticancer drug Adriamycin.[2]

Quantitative Anticancer Activity Data

The following table summarizes the growth inhibitory effects of selected thiochroman-4-one derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric (GI₅₀) | Reference |

| Compound 44 | 3-Arylspiro-oxirane | A-549 (Lung) | < 10 µM | [2] |

| Various | 1,3-Benzylidene | Leukemia | High Activity | [2] |

| Various | 3-Arylidene | 60 Human Tumor Lines | Varied | [5][6] |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Apoptosis Induction Pathway

Thiochroman-4-one derivatives can trigger apoptosis through intrinsic or extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

Caption: Simplified intrinsic apoptosis pathway induced by thiochroman-4-ones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

Human cancer cell line (e.g., A-549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiochroman-4-one test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Multichannel pipette and microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the thiochroman-4-one compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value for each compound.

Broad-Spectrum Antimicrobial Potential

Thiochroman-4-one derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7]

Antibacterial Activity

These compounds are active against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas species) bacteria.[8][9][10] The incorporation of specific moieties, such as oxime ethers and 1,3,4-oxadiazole thioethers, has been shown to produce highly potent derivatives.[8][11] For example, compound 7a (6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime) was found to be more effective against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) than the commercial bactericides Bismerthiazol and Thiodiazole copper.[8][11]

Structure-Activity Insights (Antibacterial):

-

A chlorine atom at the 6-position of the thiochroman ring generally enhances activity.[2]

-

The presence of a methylthio group at the terminal end of a heterocyclic linker is beneficial.[2]

-

An -OH group at the 3-position is often essential for activity, while oxidation of the ring sulfur can decrease potency.[2]

Antifungal Activity

The scaffold is also a validated source of antifungal agents, with notable activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[2][12][13] A key mechanism of action for this activity is the inhibition of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability.[2][13] Certain derivatives have exhibited MIC (Minimal Inhibitory Concentration) values as low as 0.5 µg/mL against C. albicans, demonstrating potency comparable or superior to the standard drug fluconazole.[2][12][13]

Structure-Activity Insights (Antifungal):

-

Electron-withdrawing groups at the 6-position of the thiochroman ring enhance antifungal activity.[2][12]

-

Halogen substitution (e.g., chlorine) on appended ring systems (like indole) can further improve efficacy.[2][12]

-

An unsubstituted phenyl ring at the 3-position has been found to be more potent than substituted versions.[2]

Quantitative Antimicrobial Data

| Compound ID | Target Organism | Activity Metric | Value | Reference |

| 7a | X. oryzae (Xoo) | EC₅₀ | 17 µg/mL | [8][11] |

| 7a | X. citri (Xac) | EC₅₀ | 28 µg/mL | [8][11] |

| 7j | B. cinerea | Inhibition Rate | 79% | [8][11] |

| 20 | C. albicans | MIC | 4 µg/mL | [2][12] |

| 22 | C. albicans | MIC | 0.5 µg/mL | [2][12] |

EC₅₀: The concentration for 50% effective control. MIC: Minimal Inhibitory Concentration.

Mechanism: Inhibition of Fungal NMT

NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of many essential proteins. This process, myristoylation, is vital for protein function and localization. Inhibiting NMT disrupts these cellular processes, leading to fungal cell death.

Caption: Mechanism of antifungal action via NMT inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Thiochroman-4-one test compounds

-

Sterile 96-well microplates

-

Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (organism, no drug) and negative control (broth only)

Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Create a two-fold serial dilution of the test compound across the plate, starting from a high concentration.

-

Prepare the microbial inoculum and dilute it to the final required concentration in broth.

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Seal the plate and incubate at the appropriate temperature (e.g., 35°C for 24-48 hours).

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiparasitic Activity: A Weapon Against Leishmaniasis

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. Thiochroman-4-one derivatives have emerged as a highly promising scaffold for the development of new antileishmanial agents.[1][3][4]

Particularly noteworthy is the exceptional activity of derivatives that incorporate a vinyl sulfone moiety.[1] These compounds exhibit potent and selective activity against the intracellular amastigote form of Leishmania panamensis.[1] For example, one such derivative displayed an EC₅₀ value of 3.23 µM and a selectivity index (SI) of over 173, significantly outperforming the reference drug Amphotericin B.[1][2] The proposed mechanism of action for these vinyl sulfones involves the inhibition of essential cysteine proteases within the parasite through a nucleophilic attack on the β-position of the sulfone.[1] Derivatization with acyl hydrazones has also been shown to significantly enhance antileishmanial activity.[14]

Quantitative Antileishmanial Data

| Compound Type | Target | EC₅₀ | Selectivity Index (SI) | Reference |

| Vinyl Sulfone (4j) | L. panamensis | 3.23 µM | 174 | [1] |

| Thiosemicarbazone (20) | L. panamensis | 5.1 µM | > 9.8 | [14] |

| Semicarbazone (19) | L. panamensis | 5.4 µM | > 18.5 | [14] |

EC₅₀: 50% effective concentration against amastigotes. SI: Ratio of cytotoxicity (LC₅₀) to antileishmanial activity (EC₅₀).

Other Notable Biological Activities

The versatility of the thiochroman-4-one scaffold extends to other therapeutic areas.

-

Neuroprotective Effects: Derivatives have shown potential in protecting against neurotoxicity.[1] In experimental models of brain ischemia-reperfusion, related chromen-4-one compounds were found to decrease the concentration of apoptosis-inducing factors and mitochondrial hydrogen peroxide, suggesting a role in mitigating neuronal damage.[15]

-

Enzyme Inhibition: Thiochromen-4-ones are precursors to and act as inhibitors of important enzymes. They have been identified as selective inhibitors of human monoamine oxidases (hMAOs), which are targets for treating depression and neurodegenerative diseases.[3][4] Additionally, certain derivatives are potent, irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[16]

-

Anti-inflammatory Activity: The scaffold is widely reported to possess anti-inflammatory properties, adding another dimension to its therapeutic potential.[7][10]

Conclusion and Future Directions

The thiochroman-4-one scaffold is a testament to the power of bioisosteric replacement and structural diversification in medicinal chemistry. Its robust and adaptable synthetic routes provide access to a vast chemical space, enabling the fine-tuning of its biological profile. The compelling data across oncology, infectious diseases, and parasitology underscore its status as a privileged structure with immense therapeutic potential.

Future research should focus on several key areas:

-

Lead Optimization: Refining the structures of the most potent anticancer, antimicrobial, and antileishmanial hits to improve efficacy, selectivity, and pharmacokinetic profiles (ADME).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for compounds where the mechanism is not fully understood.

-

Exploration of New Therapeutic Areas: Investigating the scaffold's potential against other diseases, such as viral infections and metabolic disorders, based on its known enzyme inhibitory activities.

By continuing to explore and modify this versatile core, the scientific community is well-positioned to develop novel and effective therapies for some of the world's most pressing health challenges.

References

-

Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]

-

Yu, S., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Pesticide Science. Available at: [Link]

-

Fravolini, A., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. Available at: [Link]

-

Yurttas, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. Available at: [Link]

-

Yurttas, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. Available at: [Link]

-

Ben-Massaoud, I., et al. (2020). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. Available at: [Link]

-

Various Authors. (2017-2025). Compiled data on thiochroman and thiochromen derivatives. ResearchGate. Available at: [Link]

-

Shaikh, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

-

Pokhrel, S., et al. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry. Available at: [Link]

-

Yurttas, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. Available at: [Link]

-

Tunoori, A., et al. (2006). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry. Available at: [Link]

-

Yu, S., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4. Journal of Pesticide Science. Available at: [Link]

-

Pokhrel, S., et al. (2022). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available at: [Link]

-

Shaikh, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2017). Structure–activity relationships of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

-

Zhong, Z., et al. (2016). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Chemical Biology & Drug Design. Available at: [Link]

-

Vargas, E., et al. (2019). Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones. Molecules. Available at: [Link]

-

Shulga, A., et al. (2025). Neuroprotective effect of 3-oxo-3-p-tolyl-propyl-chromene-4-one in conditions of experimental ischemia-reperfusion of the brain. ResearchGate. Available at: [Link]

-

Dutra, K., et al. (2019). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE. Available at: [Link]

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of 6-Methylthiochroman-4-one: A Technical Guide for Drug Discovery Professionals

Abstract

The thiochromanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, promising derivative: 6-Methylthiochroman-4-one. We will delve into its synthesis, explore its established and potential therapeutic applications in oncology and infectious diseases, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic compound.

Introduction: The Thiochromanone Core - A Scaffold of Therapeutic Promise

Sulfur-containing heterocycles are integral to numerous FDA-approved drugs, owing to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The thiochromanone core, a sulfur analog of the more common chromanone, has garnered significant attention for its diverse pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and neuroprotective properties[1][2][3]. The sulfur atom in the heterocyclic ring influences the molecule's electronic distribution and lipophilicity, which can lead to improved membrane permeability and target engagement. This guide will specifically explore the therapeutic landscape of 6-Methylthiochroman-4-one, a derivative with demonstrated and potential utility in several key disease areas.

Synthesis of 6-Methylthiochroman-4-one

The synthesis of 6-Methylthiochroman-4-one can be achieved through a multi-step process, beginning with the readily available starting material, 4-methylthiophenol. The following protocol outlines a reliable synthetic route.

Synthetic Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 3-(p-tolylthio)propanoic acid

-

To a solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as toluene, add acrylic acid (1.1 eq).

-

A basic catalyst, such as a catalytic amount of a tertiary amine (e.g., triethylamine), can be added to facilitate the Michael addition.

-

The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-(p-tolylthio)propanoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 6-Methylthiochroman-4-one

-

The 3-(p-tolylthio)propanoic acid (1.0 eq) is added to a dehydrating agent that also serves as a catalyst for the Friedel-Crafts acylation, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The mixture is heated, typically in the range of 80-120°C, with stirring for several hours. The progress of the cyclization is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude 6-Methylthiochroman-4-one is then dried and can be further purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Characterization Data:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀OS | [4] |

| Molecular Weight | 178.25 g/mol | |

| Melting Point | 41-45 °C | |

| Appearance | Solid | [4] |

Therapeutic Applications

The thiochromanone scaffold has shown promise in a variety of therapeutic areas. Below, we detail the known and potential applications of 6-Methylthiochroman-4-one.

Anticancer Activity

While direct studies on the anticancer activity of 6-Methylthiochroman-4-one are limited, a closely related derivative, (Z)-3-(chloromethylene)-6-methylthio-chroman-4-one (CMMT), has demonstrated significant anti-proliferative effects against a panel of human tumor cell lines[5].

Quantitative Data on a Derivative (CMMT):

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| A549 | Lung | 0.41 - 6.05 |

| SGC-7901 | Gastric | 0.41 - 6.05 |

| BGC-823 | Gastric | 0.41 - 6.05 |

| U937 | Leukemia | 0.41 - 6.05 |

| K562 | Leukemia | 0.41 - 6.05 |

| Hela | Cervical | 0.41 - 6.05 |

| MCF-7 | Breast | 0.41 - 6.05 |

| HEPG-2 | Liver | 0.41 - 6.05 |

| A375 | Melanoma | 0.41 - 6.05 |

| LS174T | Colon | 0.41 - 6.05 |

| HT1080 | Fibrosarcoma | 0.41 - 6.05 |

| C4-2B | Prostate | 0.41 - 6.05 |

Data extracted from a study on (Z)-3-(chloromethylene)-6-methylthio-chroman-4-one[5].

Proposed Mechanism of Action:

The precise mechanism of action for thiochromanones in cancer is not fully elucidated but is thought to involve the induction of apoptosis. The sulfur atom within the heterocyclic system can participate in interactions with biological targets, potentially disrupting cellular signaling pathways crucial for cancer cell survival and proliferation. Further investigation into the specific molecular targets of 6-Methylthiochroman-4-one is warranted.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Detailed Steps:

-